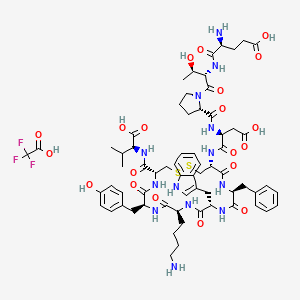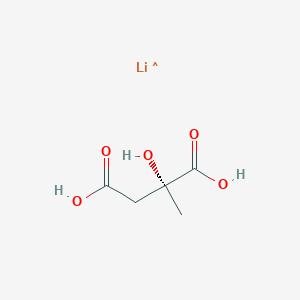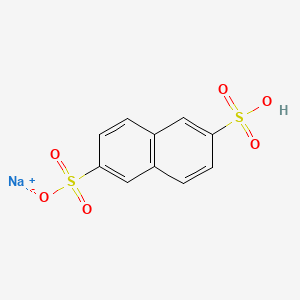![molecular formula C21H29N5O B12354485 Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)
Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the development of anticancer agents and other pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-c]quinazolin-5(3H)-one derivatives typically involves the cycloaddition of 2-aryl-1H-imidazoles with 1,4,2-dioxazol-5-ones. This reaction is catalyzed by Cp*CoIII and proceeds through C–H amidation/annulation to yield the desired imidazo[1,2-c]quinazoline derivatives . The reaction conditions are generally mild, and the method offers a broad substrate scope with moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures that the synthesis can be performed on a larger scale with high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-c]quinazolin-5(3H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-c]quinazolin-5(3H)-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: These compounds serve as versatile scaffolds for the synthesis of complex molecules.
Biology: They are used in the study of enzyme inhibition and protein interactions.
Industry: These compounds are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of imidazo[1,2-c]quinazolin-5(3H)-one derivatives involves the inhibition of specific molecular targets, such as PI3K. By binding to the active site of PI3K, these compounds prevent the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrazines: Another class of compounds with a similar scaffold, known for their biological activity.
Uniqueness
Imidazo[1,2-c]quinazolin-5(3H)-one derivatives are unique due to their specific substitution patterns and the ability to inhibit PI3K with high potency. This makes them particularly valuable in the development of targeted anticancer therapies.
Propriétés
Formule moléculaire |
C21H29N5O |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-[(4-phenylpiperazin-1-yl)methyl]-3,6,6a,7,8,9,10,10a-octahydro-2H-imidazo[1,2-c]quinazolin-5-one |
InChI |
InChI=1S/C21H29N5O/c27-21-23-19-9-5-4-8-18(19)20-22-16(15-26(20)21)14-24-10-12-25(13-11-24)17-6-2-1-3-7-17/h1-3,6-7,16,18-19H,4-5,8-15H2,(H,23,27) |
Clé InChI |
YJCJMBBGFSFZIK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3=NC(CN3C(=O)N2)CN4CCN(CC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)
![6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12354409.png)

![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)
![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)
![3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B12354444.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12354462.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)


